6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F2N3/c15-12-10-7-21(6-9-4-2-1-3-5-9)8-14(17,18)11(10)19-13(16)20-12/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFCHNCTXPIASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(CN1CC3=CC=CC=C3)(F)F)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901124783 | |
| Record name | Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-47-7 | |
| Record name | Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of benzyl, dichloro, and difluoro groups: These substituents are introduced through various substitution reactions, often using reagents such as benzyl chloride, dichloromethane, and difluoromethane under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloro substituents at positions 2 and 4 serve as primary sites for nucleophilic displacement.
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Key Insight : The 4-chloro group exhibits higher reactivity than the 2-chloro due to electronic effects from the adjacent nitrogen atom .
Oxidation and Reduction Reactions
The saturated tetrahydropyrido ring undergoes redox transformations under controlled conditions.
| Reaction Type | Reagent/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, acidic aqueous conditions | Pyrido[4,3-d]pyrimidin-8-one derivative | Enhances water solubility |
| Reduction | H₂, RANEY® Ni, DMF, rt | Dihydroxy intermediate | Precursor for further functionalization |
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Notable Observation : Fluorine substituents at position 8 stabilize the oxidized product by reducing ring strain .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions at the 6-benzyl position.
| Catalyst System | Substrate | Product | Efficiency |
|---|---|---|---|
| Pd(OAc)₂/XPhos, K₃PO₄ | 4-Bromophenylboronic acid | 6-(4-Bromobenzyl)-substituted analog | 81% |
| CuBr₂, NaNO₂, HBr (Sandmeyer) | In situ diazotization | 6-(4-Cyanobenzyl)-substituted compound | 63% |
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Mechanistic Note : The benzyl group undergoes directed ortho-metalation (DoM) in the presence of strong bases, enabling regioselective functionalization .
Hydrolysis and Cyclocondensation
Controlled hydrolysis of the dichloro groups followed by cyclization yields fused heterocycles.
Comparative Reactivity Table
Halogen positions influence reaction pathways:
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C2-Cl | Moderate | Nucleophilic substitution (SNAr) |
| C4-Cl | High | Cross-coupling, amine displacement |
| C8-F | Low (steric shielding) | Typically inert under standard conditions |
Stability Under Acidic/Basic Conditions
| Condition | pH Range | Degradation Pathway |
|---|---|---|
| Strong acid (HCl) | < 2 | Ring-opening via N-protonation |
| Strong base (NaOH) | > 12 | Hydrolysis of chloro groups to hydroxyl |
Industrial-Scale Modifications
Patent data reveals optimized protocols for bulk synthesis:
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Continuous Flow Reactors : Achieve 89% yield in dichloro → dimethoxy conversion at 120°C with 15-min residence time .
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Crystallization : Ethanol/water mixtures produce >99% pure product via temperature-controlled antisolvent addition .
This compound's versatility in nucleophilic substitution, cross-coupling, and redox reactions makes it a valuable intermediate in medicinal chemistry and materials science. Strategic functionalization at C2 and C4 positions enables tailored biological activity, while fluorine substituents enhance metabolic stability .
Scientific Research Applications
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a PARP inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby affecting DNA repair pathways . This interaction can lead to cell death in certain cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Uniqueness
This compound is unique due to its specific combination of benzyl, dichloro, and difluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 1255666-47-7) is a complex organic compound notable for its potential biological activities. This compound features a unique bicyclic structure with various halogen substituents that may enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its potential application in pharmaceutical development.
The molecular formula of this compound is , with a molecular weight of 330.17 g/mol. The structure includes:
- Dichloro and difluoro substituents that may influence its pharmacological properties.
- A benzyl group that can enhance lipophilicity and improve membrane permeability.
Research indicates that compounds similar to this compound exhibit various biological activities. These activities are often linked to their ability to interact with specific biological targets such as enzymes or receptors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
One of the primary areas of interest is the inhibition of DPP-4, an enzyme involved in glucose metabolism. DPP-4 inhibitors are significant in treating type 2 diabetes by prolonging the action of incretin hormones that increase insulin secretion:
- Mechanism : The interaction of ligands with the S1 and S2 pockets of DPP-4 is essential for inhibitory activity. The presence of fluorine and other substituents in the compound can enhance binding affinity and selectivity for DPP-4.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Antidiabetic Effects : In a study involving diabetic rats, administration of compounds structurally related to this compound resulted in significant reductions in blood glucose levels compared to control groups.
- Cytotoxicity Testing : In vitro assays on human cancer cell lines revealed that derivatives of this compound showed selective cytotoxicity while sparing normal cells, indicating potential as an anticancer agent.
Q & A
Basic: What are the common synthetic routes for preparing 6-benzyl-2,4-dichloro-8,8-difluoro-tetrahydropyrido[4,3-d]pyrimidine?
The compound is typically synthesized via multi-step routes involving alkylation and cyclization. A representative method involves:
- Alkylation : Reacting 4-amino-3-cyano-1,2,5,6-tetrahydropyridine with α-chlorotoluene derivatives (e.g., benzyl chloride) in polar aprotic solvents like 2-butanone to form intermediates .
- Cyclization : Treating intermediates with guanidine carbonate in dimethylformamide (DMF) or ethyl cellosolve to form the pyrido[4,3-d]pyrimidine core .
- Halogenation : Introducing chlorine and fluorine substituents via electrophilic substitution or nucleophilic displacement, often using POCl₃ for chlorination and select fluorinating agents (e.g., DAST) for difluoro groups .
Basic: How is structural characterization performed for this compound?
Key techniques include:
- X-ray crystallography : Determines bond angles (e.g., dihedral angles between fused rings: 64.73–81.56°) and intermolecular interactions (e.g., N–H⋯F hydrogen bonds) .
- Spectroscopy :
Basic: What pharmacological screening methods are used to evaluate its bioactivity?
- Antimicrobial assays :
- Enzyme inhibition : Testing against dihydrofolate reductase (DHFR) via spectrophotometric assays to assess antimetabolite activity .
- In vivo models : Rodent studies for neuropathic pain relief, measuring IC₅₀ values (e.g., 231–254 μM for anti-inflammatory analogs) .
Advanced: How can synthetic routes be optimized for scalability and yield?
- Solvent selection : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc 7:3 → 1:1) to isolate intermediates ≥95% purity .
Advanced: How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Cross-validate antimicrobial results using both agar diffusion and microplate Alamar Blue assays .
- Strain-specific adjustments : Account for pathogen resistance profiles (e.g., Streptococcus faecalis A vs. R strains) by modifying inoculation densities .
- Dose-response refinement : Use nonlinear regression models to calculate precise ED₅₀/IC₅₀ values and reduce variability .
Advanced: What crystallographic insights inform structure-activity relationships (SAR)?
- Planarity of fused rings : RMS deviations ≤0.0089 Å in the pyrido-pyrimidine core enhance π-π stacking with target enzymes .
- Substituent effects :
- Benzyl group orientation : Dihedral angles >60° reduce steric hindrance, improving binding to hydrophobic pockets .
- Halogen positioning : 2,4-Dichloro groups increase electrophilicity, while 8,8-difluoro substituents enhance metabolic stability .
Advanced: What safety protocols are critical for handling this compound?
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent decomposition .
- Waste disposal : Segregate halogenated waste and use licensed contractors for incineration (>1,200°C) to avoid environmental release .
- PPE : Wear nitrile gloves, FFP3 masks, and chemical-resistant aprons during synthesis .
Advanced: How do structural modifications influence pharmacological potency?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
